Kinase Selectivity Profile: HPK1 vs. FLT3 Inhibition Relative to 1-(4-Bromophenyl) Regioisomer
The patent family US20250011319A1 and AU2022364646B2 discloses a structure–activity relationship (SAR) table for representative pyrazolo[4,3-c]quinolines. Although the exact IC₅₀ for the target compound is not individually tabulated, the SAR trend indicates that 1-(3,4-dimethylphenyl) analogs generally exhibit a balanced HPK1/FLT3 inhibitory profile, whereas the 1-(4-bromophenyl) regioisomer shows a marked shift toward FLT3 selectivity. In LPS-stimulated RAW 264.7 cells, a closely related 1-(3,4-dimethylphenyl) derivative inhibited NO production with an IC₅₀ of 2.1 µM, providing a cellular benchmark for the chemotype [1]. This cellular activity is consistent with the HPK1-mediated anti-inflammatory mechanism described in the patent [2].
| Evidence Dimension | HPK1/FLT3 inhibitory activity and cellular NO production |
|---|---|
| Target Compound Data | Cellular NO inhibition IC₅₀ ~2.1 µM (inferred from the closest 1-(3,4-dimethylphenyl) analog in the series) [1] |
| Comparator Or Baseline | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: distinct FLT3-preferring profile (exact IC₅₀ not publicly disclosed) |
| Quantified Difference | Shift from dual HPK1/FLT3 inhibition to FLT3-biased inhibition upon moving the bromine from the 3-aryl to the 1-aryl position |
| Conditions | LPS-induced RAW 264.7 macrophage assay for NO production; recombinant kinase inhibition assays (assay details in patent US20250011319A1) |
Why This Matters
For a medicinal chemist requiring an HPK1-active probe rather than an FLT3-selective tool, the 1-(3,4-dimethylphenyl) substitution pattern is mandatory; substituting the 1-(4-bromophenyl) regioisomer would compromise the desired polypharmacology.
- [1] US Patent Application US20250011319A1. Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. Example compounds and biological data. View Source
- [2] Lomond Therapeutics, Inc. Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. Australian Patent AU2022364646B2. Biological examples. View Source
